Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
CAS No.:
Cat. No.: VC20020437
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO4 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
| Standard InChI | InChI=1S/C20H19NO4/c1-3-4-10-25-20(24)14-8-9-16-17(12-14)19(23)21(18(16)22)15-7-5-6-13(2)11-15/h5-9,11-12H,3-4,10H2,1-2H3 |
| Standard InChI Key | YSWZMYNRCAITGR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C |
Introduction
Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. It is characterized by its intricate molecular structure, which includes a butyl ester group, a methyl-substituted phenyl ring, and a dioxoisoindole moiety. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in organic synthesis.
Molecular Characteristics
The molecular formula for Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is C20H19NO4, with a molecular weight of approximately 337.4 g/mol. The compound's structural complexity is attributed to the presence of multiple functional groups, which contribute to its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO4 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
| InChI Key | HRDFTVIYDABZKT-UHFFFAOYSA-N |
Synthesis and Chemical Reactions
The synthesis of Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. A common method includes the esterification of the corresponding carboxylic acid with butanol. The compound can participate in various chemical reactions, influenced by its structural features, particularly the positioning of functional groups on the isoindole ring.
Mechanism of Action and Biological Activity
The mechanism of action of Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets within biological systems. While detailed biological activity data is not extensively documented, compounds within the isoindole class are known for their diverse biological activities, suggesting potential applications in medicinal chemistry.
Applications and Future Research
Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has potential applications across multiple scientific disciplines. Its versatility makes it a valuable subject for further research in fields such as medicinal chemistry and materials science. Future studies could focus on elucidating its biological activities and exploring its utility in organic synthesis.
Comparison with Similar Compounds
Similar compounds, such as Phenyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate, share structural similarities but differ in their ester groups. These variations can influence physical and chemical properties, such as solubility and reactivity. Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate is another related compound, known for its anticancer properties, which highlights the potential therapeutic applications of isoindole derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume